Methyl N-boc-L-proline-4-ene
Overview
Description
“Methyl N-boc-L-proline-4-ene” is a L-proline derivative . It is used in the preparation of intermediates for dipeptidyl peptidase (DPP) IV inhibitors .
Synthesis Analysis
A scalable and chromatography-free synthesis of enantiopure N-Boc-trans-4-methyl-L-prolinol on the multi-gram scale is described .Molecular Structure Analysis
The molecular formula of “Methyl N-boc-L-proline-4-ene” is C11H17NO4 . Its molecular weight is 227.26 g/mol . The IUPAC name is 1-O-tert-butyl 2-O-methyl (2S)-2,3-dihydropyrrole-1,2-dicarboxylate .Physical And Chemical Properties Analysis
“Methyl N-boc-L-proline-4-ene” has a molecular weight of 227.26 g/mol . It has a computed XLogP3-AA value of 1.5 , indicating its lipophilicity. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds .Scientific Research Applications
Synthesis and Applications in Peptide Chemistry
Synthesis of Protected Proline Derivatives : The practical synthesis of Boc (tert-butoxycarbonyl) protected 4-fluoro and 4-difluoroprolines from trans-4-hydroxyproline methyl ester highlights a method usable in classical peptide synthesis. These compounds offer a foundation for further chemical transformations, indicating the versatility of proline derivatives in synthetic chemistry (Demange, Ménez, & Dugave, 1998).
Conformational Studies of Proline Derivatives : Research into α-methyl-L-proline derivatives reveals their role in constraining prolyl peptide bonds in specific conformations, which is crucial for understanding peptide structure and function. This work provides insights into the cis-trans isomerization of prolyl peptide bonds, highlighting the importance of proline derivatives in studying protein and peptide conformation (Torbeev et al., 2012).
Flow Reactor Synthesis : The development of a flow reactor process for synthesizing N-Boc-3,4-dehydro-l-proline methyl ester demonstrates an efficient, scalable method for producing proline derivatives. This process highlights the potential for proline derivatives in industrial applications, offering a rapid synthesis method with high purity and yield (Tamborini et al., 2010).
Potential Biomedical Applications
Biopotential of Proline-Rich Cyclic Tetrapeptides : The synthesis of an N-methylated analog of a proline-rich cyclic tetrapeptide derived from marine bacteria and its improved anthelmintic and antifungal activities suggest the therapeutic potential of proline derivatives. Such research points toward the development of novel drugs and bioactive compounds based on proline scaffolds (Dahiya et al., 2018).
Enantioselective Synthesis for Pharmaceutical Applications : The catalytic and enantioselective preparation of 4-substituted proline scaffolds demonstrates the utility of proline derivatives in medicinal chemistry, particularly for the synthesis of antiviral compounds. This approach underlines the significance of proline derivatives in developing pharmaceuticals with high specificity and activity (López et al., 2020).
Future Directions
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-2,3-dihydropyrrole-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5,7-8H,6H2,1-4H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCPPYJWSDCBNC-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CCC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=CC[C@H]1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472209 | |
Record name | METHYL N-BOC-L-PROLINE-4-ENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-boc-L-proline-4-ene | |
CAS RN |
83548-46-3 | |
Record name | METHYL N-BOC-L-PROLINE-4-ENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl 2-methyl (2S)-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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